Fasudil hydrochloride

Description

Fasudil hydrochloride is a hydrochloride obtained by reaction of fasudil with one equivalent of hydrochloric acid. It has a role as an antihypertensive agent, a calcium channel blocker, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a neuroprotective agent, a nootropic agent and a vasodilator agent. It contains a fasudil(1+).

Scientific Research Applications

Cerebral Vasospasm Treatment

Fasudil hydrochloride has been studied for its efficacy in treating cerebral vasospasm after subarachnoid hemorrhage. A meta-analysis comparing fasudil with nimodipine found that fasudil significantly improved short-term curative effect and the speed of cerebral arteries, though it did not significantly reduce vasospasm incidence (Jiang Xue-hua, 2011).

Amyotrophic Lateral Sclerosis (ALS) Treatment

In experimental models of ALS, a neurodegenerative disorder, fasudil showed promise as a treatment option. Prior studies demonstrated that fasudil improved pathology in mouse models of Alzheimer's disease and spinal muscular atrophy, leading to investigations into its effects on ALS (M. Takata et al., 2013).

Spinal Cord Injury Recovery

Fasudil hydrochloride was evaluated for its effects on experimental spinal cord injury (SCI), comparing its efficacy with methylprednisolone. Results showed significant improvement in neurological recovery and decreased infiltration by neutrophils, suggesting its potential in promoting recovery after traumatic SCI (M. Hara et al., 2000).

Glaucoma Management

A study focused on developing a Fasudil-loaded vesicular system for glaucoma management due to its intraocular pressure-lowering and antioxidant effects. This formulation aimed to enhance ocular retention and permeation, thereby increasing its therapeutic efficacy (Aya M Khallaf et al., 2022).

Alzheimer's Disease and Dementia

Fasudil hydrochloride was studied for its anti-dementia role in Alzheimer's disease. The study showed that fasudil reversed changes induced by streptozotocin, such as learning/memory deficit, decrease in synaptophysin expression, and degeneration in synaptic structures, suggesting its protective role in synaptic structure and function (Y. Hou et al., 2012).

Myocardial Infarction and Hyperglycemia

Research on fasudil's role in myocardial postconditioning revealed that high-dose fasudil preserved postconditioning against myocardial infarction under hyperglycemic conditions in rats, indicating its potential in cardioprotection (T. Ichinomiya et al., 2012).

Cerebrospinal Fluid Dynamics

A study on the dynamics of fasudil in cerebrospinal fluid (CSF) of patients with aneurysmal subarachnoid hemorrhage revealed that fasudil and its active metabolite, hydroxyfasudil, remained in the serum longer and transferred to CSF, indicating its potential in treating vasospasm (Y. Hanada et al., 2005).

Corneal Neovascularization

Fasudil hydrochloride was investigated for its effects on alkali burn-induced corneal neovascularization in mice. The study showed that fasudil eye drops significantly inhibited corneal neovascularization and promoted the healing of corneal epithelial defects, attributed to decreased inflammatory cell infiltration and reduction of reactive oxygen species (Peng Zeng et al., 2015).

Pharmacokinetics in Rats and Dogs

A study on the absorption, tissue disposition, and excretion of fasudil in rats and dogs clarified its pharmacokinetic pattern. It revealed gender differences in pharmacokinetics in rats and provided insights into its safe use in clinical practice (Wenjun Liu et al., 2020).

properties

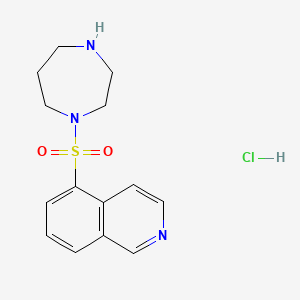

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVPBERIVUNMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045615 | |

| Record name | Fasudil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fasudil hydrochloride | |

CAS RN |

105628-07-7 | |

| Record name | Fasudil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasudil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasudil Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASUDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ04N8S7BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.